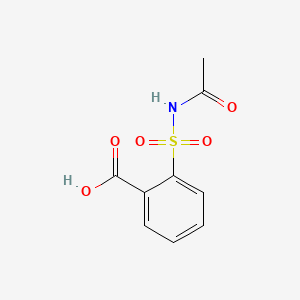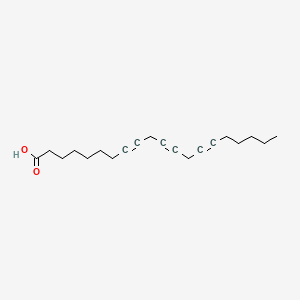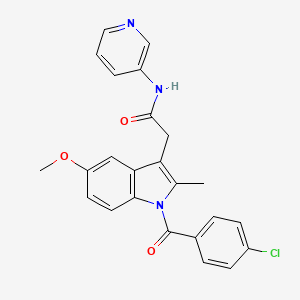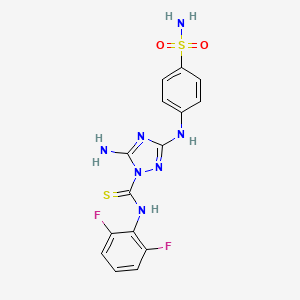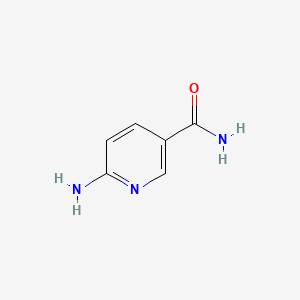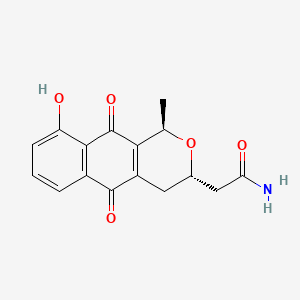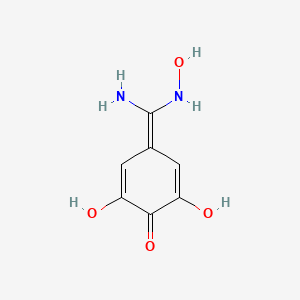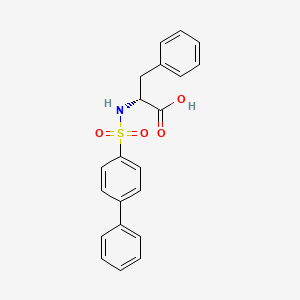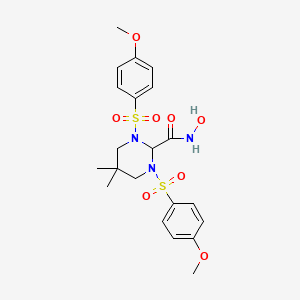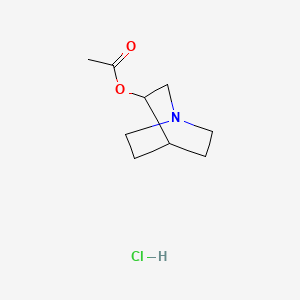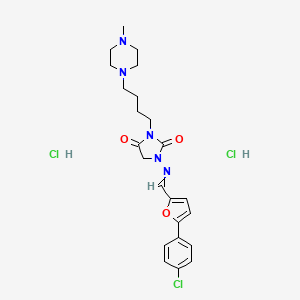
Hidrocloruro de Azimilide
Descripción general
Descripción
Azimilide is a class III antiarrhythmic agent. It blocks rapidly activating delayed rectifier (IKr) and slowly activating delayed rectifier (IKs) potassium currents in isolated guinea pig ventricular myocytes (IC50s = 0.3 and 3 μM, respectively). Azimilide (0.1-10 μM) prolongs action potential duration (APD) in isolated calf Purkinje fibers and ventricular trabeculae in a concentration-dependent manner. It increases the effective refractory period (ERP) in isolated perfused guinea pig hearts and ferret papillary muscles. Azimilide (0.3-30 mg/kg) increases ERP and the absolute refractory period and decreases heart rate in dogs. It reduces mean arrhythmia score in a rat model of coronary artery ligation and reperfusion-induced severe ventricular arrhythmia. Azimilide (10-30 mg/kg) also prevents sustained and non-sustained ventricular tachyarrhythmias in dogs.
Azimilide 2Hcl(NE-10064 2Hcl) is a class III antiarrhythmic compound, inhibits I(Ks) and I(Kr) in guinea-pig cardiac myocytes and I(Ks) (minK) channels expressed in Xenopus oocytes. IC50 value:Target:in vitro: Azimilide blocked HERG channels at 0.1 and 1 Hz with IC50s of 1.4 microM and 5.2 microM respectively. Azimilide blockade of HERG channels expressed in Xenopus oocytes and I(Kr) in mouse AT-1 cells was decreased under conditions of high [K+]e, whereas block of slowly activating I(Ks) channels was not affected by changes in [K+]e. Azimilide suppressed the following currents (Kd in parenthesis): IKr (< 1 microM at -20 mV), IKs (1.8 microM at +30 mV), L-type Ca current (17.8 microM at +10 mV), and Na current (19 microM at -40 mV). Azimilide was a weak blocker of the transient outward and inward rectifier currents (Kd > or = 50 microM at +50 and -140 mV, respectively). Azimilide blocked IKr, IKs, and INa in a use-dependent manner. Furthermore, azimilide reduced a slowly inactivating component of Na current that might be important for maintaining the action potential plateau in canine ventricular myocytes. In guinea pig ventricular myocytes, NE-10064 (0.3-3 microM) significantly prolonged action potential duration (APD) at 1 Hz. At 3 Hz, NE-10064 (0.3-1 microM) increased APD only slightly, and at 10 microM decreased APD and the plateau potential. NE-10064 potently blocked the rapidly activating component of the delayed rectifier, IKr (IC50 0.4 microM), and inhibited IKs (IC50 3 microM) with nearly 10-fold less potency. in vivo: NE-10064 (10 mg/kg intravenously, i.v.) reduced (p < 0.05) the incidence (8 of 12) of PES-induced ventricular tachycardia (VT). The cycle length of induced VT was not prolonged by NE-10064 (0.245 +/- 0.046 s predrug vs. 0.301 +/- 0.060 s postdrug). NE-10064 increased ventricular effective refractory period (VERP 166 +/- 5 ms predrug vs. 194 +/- 13 ms postdrug, p = 0.013), prolonged QTc interval (310 +/- 12 ms predrug vs. 350 +/- 16 ms postdrug, p = 0.004) and prolonged the effective refractory period (ERP) of noninfarcted myocardium (p = 0.045).
Aplicaciones Científicas De Investigación
El hidrocloruro de Azimilide es un compuesto con varias aplicaciones potenciales en la investigación científica, particularmente en el campo de la cardiología. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas del this compound:
Agente antiarrítmico
El this compound funciona como un agente antiarrítmico de clase III. Bloquea los canales de potasio cardiacos rectificadores retardados, que son cruciales en la repolarización cardíaca. Al inhibir estos canales, el Azimilide puede prolongar el intervalo QT en el electrocardiograma, proporcionando un beneficio antiarrítmico en pacientes con trastornos del ritmo cardíaco .
Efectos electrofisiológicos
En modelos animales, se ha demostrado que el Azimilide aumenta el período refractario efectivo (ERP) y el período refractario absoluto, que son fases críticas en el ciclo cardíaco que previenen las contracciones prematuras y mantienen la regularidad del ritmo. También tiene un efecto de reducción de la frecuencia cardíaca .
Arritmia ventricular
El Azimilide ha demostrado eficacia en la reducción de la gravedad de las arritmias ventriculares en modelos de rata de ligadura de la arteria coronaria y arritmia ventricular grave inducida por reperfusión. También ayuda a prevenir taquiarritmias ventriculares sostenidas y no sostenidas en perros .
Repolarización cardíaca
La capacidad del compuesto para retrasar la repolarización del corazón es de gran interés por su potencial para tratar varios trastornos del ritmo cardíaco. Esta propiedad es particularmente beneficiosa para los pacientes con problemas de repolarización auricular o ventricular .
Mecanismo De Acción
Target of Action
Azimilide hydrochloride primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the rectifier potassium currents in cardiac cells .
Mode of Action
Azimilide hydrochloride blocks both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .
Biochemical Pathways
The action of azimilide is directed to the different currents present in atrial and ventricular cardiac myocytes . It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .
Pharmacokinetics
Azimilide hydrochloride exhibits excellent oral absorption . The metabolic fate of azimilide in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, azimilide N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than azimilide .
Result of Action
Azimilide hydrochloride slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide can result in predisposition towards severe ventricular arrhythmias .
Action Environment
The action of azimilide hydrochloride is influenced by the environment within the cardiac myocytes where it acts. The blockage of potassium currents exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell . This suggests that the efficacy of azimilide may be influenced by the rate of cardiac contractions.
Análisis Bioquímico
Biochemical Properties
Azimilide hydrochloride primarily blocks I Kr and I Ks currents present in atrial and ventricular cardiac myocytes . These are inward rectifier potassium currents responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential . The blockage of these currents results in an increase of the QT interval and a prolongation of atrial and ventricular refractory periods .
Cellular Effects
Azimilide hydrochloride slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram . This prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide hydrochloride can result in predisposition towards severe ventricular arrhythmias .
Molecular Mechanism
The mechanism of action of azimilide hydrochloride is to block both the slowly conducting (I (Ks)) and rapidly conducting (I (Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I (Kr) exclusively or in combination with sodium, calcium, or transient outward (I (to)) potassium current channels . It also has blocking effects on sodium (I (Na)) and calcium currents (I (CaL)) .
Dosage Effects in Animal Models
In animal models, azimilide hydrochloride was effective in terminating both atrial and ventricular arrhythmias . It also demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death
Metabolic Pathways
The metabolic fate of azimilide hydrochloride in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . The contributing pathways for metabolism of azimilide hydrochloride, identified through in vitro and in-vivo studies, were CYPs 1A1 (est. 28%), 3A4/5 (est. 20%), 2D6 (< 1%), FMO (est. 14%), and cleavage (35%) .
Propiedades
Número CAS |
149888-94-8 |
|---|---|
Fórmula molecular |
C23H30Cl3N5O3 |
Peso molecular |
530.9 g/mol |
Nombre IUPAC |
1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |
Clave InChI |
HHPSICLSNHCSNZ-DSHYBBOZSA-N |
SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
SMILES isomérico |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
SMILES canónico |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
Sinónimos |
1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
